N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

Kinase Inhibition EGFR VEGFR

N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide (CAS: 606134-65-0) is a synthetic quinazoline derivative bearing a 4‑sulfanylacetamide side chain with an N‑allyl terminus. The quinazoline core serves as a recognized adenine bioisostere, and derivatives in this chemical space have demonstrated ATP‑competitive inhibition of kinases such as EGFR and VEGFR.

Molecular Formula C21H21N3OS
Molecular Weight 363.5 g/mol
Cat. No. B12592562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
Molecular FormulaC21H21N3OS
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=CC=C3
InChIInChI=1S/C21H21N3OS/c1-3-12-22-19(25)14-26-21-17-13-15(4-2)10-11-18(17)23-20(24-21)16-8-6-5-7-9-16/h3,5-11,13H,1,4,12,14H2,2H3,(H,22,25)
InChIKeyZLVNVTZKCFWRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide: Core Properties and Kinase-Targeted Scaffold Classification


N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide (CAS: 606134-65-0) is a synthetic quinazoline derivative bearing a 4‑sulfanylacetamide side chain with an N‑allyl terminus . The quinazoline core serves as a recognized adenine bioisostere, and derivatives in this chemical space have demonstrated ATP‑competitive inhibition of kinases such as EGFR and VEGFR [1]. The compound has a molecular formula of C21H21N3OS, a molecular weight of 363.48 g/mol, and a topological polar surface area (PSA) of 83.67 Ų . These properties place it within a class of low‑molecular‑weight, moderately polar heterocycles amenable to both biochemical screening and subsequent lead optimization programs.

Quinazoline-based ATP-competitive kinase scaffold – supports EGFR / VEGFR inhibition studies and lead optimization.
N-allyl reactive handle – enables click-chemistry probe derivatization without core modification.
Class-level kinase inhibition evidence – reported benchmark supports screening in kinase panels.

Why N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide Cannot Be Replaced by Generic Quinazoline Analogs


Superficially similar quinazoline‑4‑sulfanylacetamides share a common core but differ critically in N‑terminal substituent (e.g., cyclopropyl, butyl, isopropyl) and quinazoline C6/C2 substitution patterns. These structural variations modulate key molecular properties such as polar surface area, lipophilicity, and steric bulk, all of which directly influence kinase binding pocket complementarity, cellular permeability, and metabolic stability [1]. Procurement of an arbitrary analog without verifying its differentiated molecular properties risks selecting a compound with suboptimal target engagement or off‑target profile relative to the specific research objective. The quantitative evidence below demonstrates measurable property differences across the closest available comparators.

N‑substituent Cyclopropyl, butyl, or isopropyl analogs alter lipophilicity and steric bulk; binding-pocket complementarity may shift.
2‑Aryl substitution 2‑(3‑Methylphenyl) vs. 2‑phenyl may reorder kinase selectivity across EGFR / VEGFR panels (SAR evidence, not quantified).
Functional handle Saturated N‑alkyl analogs lack the allyl π‑system, limiting covalent probe synthesis and click derivatization.

Quantitative Comparator Analysis for N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide


EGFR/VEGFR Kinase Inhibition Class Potency Benchmarking

Specific IC50 data for N-allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide have not been published in isolation; however, a structurally related series of quinazoline‑thioacetamide derivatives exhibited VEGFR‑2 inhibitory activity with IC50 values ranging from 36.41 to 76.05 µM in comparative cytotoxicity assays against doxorubicin (IC50 = 32.02 µM) [1]. This class‑level evidence establishes that the quinazoline‑4‑sulfanylacetamide scaffold possesses measurable kinase‑directed activity, providing a benchmark against which any novel analog in this series, including the target compound, should be evaluated. The N‑allyl substituent in the target compound is a variable that may further modulate potency relative to the published series.

VEGFR‑2 Inhibition (Class)
Class-level inference
Quinazoline‑thioacetamide series IC50 36.41–76.05 µM vs Doxorubicin 32.02 µM
Supports class-level kinase inhibition screening context
Individual IC50 for the allyl compound not yet determined
Kinase Inhibition EGFR VEGFR Anticancer

Polar Surface Area (PSA) Comparison for CNS Penetration Potential

The topological polar surface area (PSA) of N-allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is calculated at 83.67 Ų, a value near the established threshold of <90 Ų for favorable CNS penetration . In contrast, the N‑butyl analog (CAS 606134-53-6) exhibits an identical PSA of 83.67 Ų, reflecting the same hydrogen‑bonding capacity but with increased lipophilicity from the longer alkyl chain . The N‑cyclopropyl analog (CAS 606131-70-8) may exhibit a slightly lower PSA due to reduced rotatable bond exposure . These differences, although subtle, can translate into meaningful variations in passive permeability and brain‑to‑plasma ratio when evaluated in parallel assays.

PSA Comparison
Data to verify
Allyl analog 83.67 Ų vs N‑butyl analog 83.67 Ų (N‑cyclopropyl estimated slightly lower)
Equivalent PSA may support CNS penetration design studies
Calculated values; experimental confirmation needed
CNS Penetration PSA Drug-likeness Blood-Brain Barrier

Molecular Weight and Lipophilicity Differentiation from N‑Propyl and N‑Isopropyl Analogs

The molecular weight of the target compound is 363.48 g/mol . The N‑propyl analog (CAS 606131-36-6) has a higher molecular weight of 365.49 g/mol, reflecting the saturated propyl group versus the allyl unsaturation . The N‑isopropyl analog (CAS 606134-60-5) has a molecular weight of 365.50 g/mol . The allyl group introduces a π‑system that can participate in hydrophobic interactions with kinase hinge regions or enable subsequent click‑chemistry functionalization, while the saturated alkyl analogs lack this capability. The 2 Da mass difference may appear minor, but it corresponds to measurable changes in logP and metabolic soft‑spot exposure.

MW Differentiation
Supporting evidence
Allyl 363.48 g/mol vs N‑propyl 365.49 / N‑isopropyl 365.50 g/mol (~2 Da lower)
Lower MW and allyl π‑system may improve ligand efficiency metrics
Minor mass shift corresponds to measurable logP change
Physicochemical Properties Lipophilicity Molecular Weight Drug Design

6‑Ethyl‑2‑phenyl Substitution as a Defined Pharmacophoric Element vs. 3‑Methylphenyl Analogs

The 2‑phenyl substituent on the quinazoline core is a conserved feature in many EGFR‑targeting agents (e.g., gefitinib), where it occupies a hydrophobic pocket adjacent to the ATP‑binding site. The 6‑ethyl group further refines the electronic and steric profile. The 3‑methylphenyl analog (N‑allyl‑2‑{[6‑ethyl‑2‑(3‑methylphenyl)‑4‑quinazolinyl]sulfanyl}acetamide) introduces a methyl substituent that increases steric demand and alters the electron density on the phenyl ring, potentially shifting kinase selectivity [1]. While direct comparative IC50 data are unavailable, docking studies on related quinazoline‑thioacetamides indicate that subtle modifications at the 2‑phenyl position can reorder potency rankings across kinase panels [1].

2‑Aryl Substitution SAR
Class-level inference
2‑Phenyl vs 2‑(3‑methylphenyl); no direct IC50 comparison available
Substitution may shift kinase selectivity profile
Inferred from docking and SAR of quinazoline inhibitors
Structure-Activity Relationship Quinazoline Kinase Selectivity Pharmacophore

Best-Fit Application Scenarios for N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide


Kinase Selectivity Profiling in a Panel of EGFR/VEGFR Family Members

The class‑level evidence that quinazoline‑thioacetamide derivatives inhibit VEGFR‑2 with low‑micromolar potency [Section 3, Evidence Item 1] supports the use of N‑allyl‑2‑[(6‑ethyl‑2‑phenyl‑4‑quinazolinyl)sulfanyl]acetamide as a starting point for kinase selectivity profiling. The compound's specific 2‑phenyl (unsubstituted) configuration should be tested alongside the 3‑methylphenyl analog to determine whether the methyl substitution alters selectivity across EGFR, HER2, and VEGFR isoforms [Section 3, Evidence Item 4]. Procurement of the target compound for this application is justified because the allyl group offers a potential synthetic handle for subsequent biotinylation or fluorophore conjugation without altering the core pharmacophore.

CNS‑Penetrant Kinase Probe Development

With a PSA of 83.67 Ų, the target compound lies near the optimal range for blood‑brain barrier penetration [Section 3, Evidence Item 2]. This makes it a candidate for CNS‑targeted kinase inhibition studies. Researchers procuring the N‑allyl variant rather than the N‑butyl analog (identical PSA but higher lipophilicity) or N‑cyclopropyl analog (potential PSA shift) can systematically evaluate how N‑substituent choice influences brain‑to‑plasma ratio in rodent pharmacokinetic studies. The allyl group's π‑system may also engage in unique interactions within the hydrophobic kinase binding pocket compared to saturated alkyl chains.

Click‑Chemistry Derivatization for Chemical Biology Probe Synthesis

The terminal alkene of the N‑allyl group provides a reactive handle for strain‑promoted azide‑alkyne cycloaddition (SPAAC) or thiol‑ene click chemistry. This enables covalent attachment of fluorophores, biotin, or solid‑support resins without requiring separate protecting‑group strategies [Section 3, Evidence Item 3]. The N‑propyl and N‑isopropyl analogs lack this functionality, making the target compound uniquely suited for applications requiring covalent probe immobilization or pull‑down assay development. Procurement of the N‑allyl variant avoids the need for additional synthetic steps to install a reactive linker.

Comparative Solubility and Permeability Assessment in Parallel Artificial Membrane Permeability Assay (PAMPA)

The molecular weight of 363.48 g/mol and PSA of 83.67 Ų place the target compound in a favorable range for passive permeability [Section 3, Evidence Items 2 & 3]. A side‑by‑side PAMPA evaluation of the N‑allyl, N‑propyl, N‑isopropyl, and N‑butyl analogs would quantify the contribution of the allyl unsaturation to membrane flux. Such data directly inform lead selection by correlating minor structural modifications with measurable permeability coefficients, enabling evidence‑based compound prioritization rather than reliance on vendor catalog descriptions.

Application
Selection Property
Validation Focus
Kinase selectivity profiling (EGFR/VEGFR panel)
Class-level inhibition evidence; 2‑phenyl substitution profile
Isoform selectivity shift with 2‑(3‑methylphenyl) comparator
CNS‑targeted kinase probe development
PSA near brain‑penetration threshold; N‑substituent tunability
Brain‑to‑plasma ratio in rodent pharmacokinetic studies
Click‑chemistry probe derivatization
Terminal alkene reactive handle (allyl group)
Conjugation efficiency without core pharmacophore alteration
Passive permeability assessment (PAMPA)
Favorable MW / PSA range for passive diffusion
Permeability coefficient across N‑allyl / alkyl analog series
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